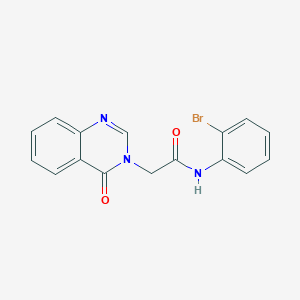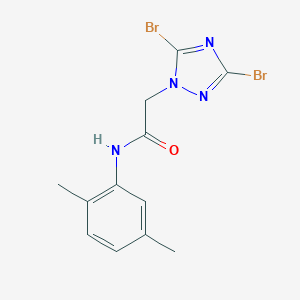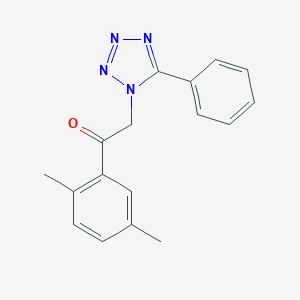
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQA is a member of the quinazoline family of compounds and has been found to exhibit potent biological activity in a variety of experimental systems.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis. This compound has been found to bind to DNA and inhibit the activity of topoisomerase enzymes, which are involved in the unwinding and replication of DNA.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspase enzymes. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall synthesis.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent biological activity, which makes it a useful tool for studying cellular processes such as apoptosis and DNA replication. However, this compound can be toxic to cells at high concentrations, which can limit its use in some experimental systems. Additionally, the synthesis of this compound can be challenging, which can limit its availability for use in laboratory experiments.
Future Directions
There are a number of future directions for research on N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of analogs of this compound with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to understand its potential limitations and toxicities in vivo.
Synthesis Methods
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-bromoaniline with 3-amino-2-oxo-4(3H)-quinazolinone in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent biological activity in a variety of experimental systems, including cancer cell lines, bacteria, and fungi. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and has also been found to have antimicrobial properties.
properties
Molecular Formula |
C16H12BrN3O2 |
|---|---|
Molecular Weight |
358.19 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |
InChI Key |
DRZBVZCNOQTXRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)